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Compound of Interest

Compound Name:
2-Methoxy-6-(3-

nitrophenyl)pyridine

Cat. No.: B578606 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the organic compound 2-Methoxy-6-(3-nitrophenyl)pyridine. The information is intended

for researchers, scientists, and professionals in the field of drug development and chemical

synthesis. While a complete public dataset for this specific molecule is not readily available,

this document outlines the expected spectroscopic data based on its chemical structure and

provides generalized experimental protocols for obtaining and interpreting such data. The

compound, identified by CAS number 1313359-04-4, has a molecular formula of C₁₂H₁₀N₂O₃

and a molecular weight of 230.22 g/mol .

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Methoxy-6-(3-
nitrophenyl)pyridine. These predictions are based on the analysis of its constituent functional

groups—a 2-methoxypyridine ring and a 3-nitrophenyl substituent—and data from structurally

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.6 - 8.8 m 1H

Proton on nitrophenyl

ring (ortho to nitro

group)

~ 8.1 - 8.3 m 1H

Proton on nitrophenyl

ring (para to nitro

group)

~ 7.8 - 8.0 t 1H
Proton on pyridine

ring (H4)

~ 7.5 - 7.7 m 2H
Protons on nitrophenyl

ring

~ 7.0 - 7.2 d 1H
Proton on pyridine

ring (H5)

~ 6.8 - 7.0 d 1H
Proton on pyridine

ring (H3)

~ 4.0 s 3H
Methoxy group (-

OCH₃)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~ 164 C2 of pyridine (attached to -OCH₃)

~ 158 C6 of pyridine (attached to nitrophenyl)

~ 148 C of nitrophenyl (attached to -NO₂)

~ 139 C4 of pyridine

~ 135 C of nitrophenyl

~ 130 C of nitrophenyl

~ 124 C of nitrophenyl

~ 122 C of nitrophenyl

~ 118 C5 of pyridine

~ 110 C3 of pyridine

~ 54 Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic rings, the

nitro group, and the ether linkage.[1]

Table 3: Predicted FT-IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium
Aliphatic C-H stretching

(methoxy)

1600 - 1585 Strong
C=C stretching in aromatic

rings

1550 - 1500 Strong Asymmetric NO₂ stretching

1500 - 1400 Strong
C=C stretching in aromatic

rings

1370 - 1300 Strong Symmetric NO₂ stretching

1250 - 1000 Strong C-O-C stretching (ether)

900 - 675 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation

patterns.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

230 [M]⁺, Molecular ion

213 [M-OH]⁺ or [M-NH]⁺

200 [M-NO]⁺

184 [M-NO₂]⁺

154 Loss of nitrophenyl group

108 Methoxy-pyridine fragment
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-Methoxy-6-(3-
nitrophenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: The analysis can be performed on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both

spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively,

prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it

into a thin disk.

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add

multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty

sample holder should be collected and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute this stock solution

to a final concentration of about 10 µg/mL.[2]

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of

molecule.[2] Other methods like Atmospheric Pressure Chemical Ionization (APCI) or

Electron Ionization (EI) can also be used.

Mass Analysis: The analysis is typically performed using a quadrupole, time-of-flight (TOF),

or ion trap mass analyzer.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and confirm the elemental composition.

Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel chemical compound like 2-Methoxy-6-(3-nitrophenyl)pyridine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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